molecular formula C16H17N3S B4196415 1-(pyridin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

1-(pyridin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

Cat. No.: B4196415
M. Wt: 283.4 g/mol
InChI Key: IQAOPGRTXZCXIT-UHFFFAOYSA-N
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Description

N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea: is an organic compound that features a thiourea functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The structure consists of a pyridine ring and a tetrahydronaphthalene moiety connected through a thiourea linkage.

Mechanism of Action

Target of Action

Compounds with similar structures, such as gsk j4, have been found to inhibit histone lysine demethylase (kdm) . KDMs are enzymes that remove methyl groups from lysine residues on histones, which can affect gene expression.

Mode of Action

Similar compounds like gsk j4 have been shown to block the demethylation of histone h3k27 . This suggests that N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea might interact with its targets by inhibiting their enzymatic activity, leading to changes in gene expression.

Biochemical Pathways

The inhibition of kdms, as seen with similar compounds, can affect various cellular processes, including cell differentiation, proliferation, and survival, by altering the transcriptional activity of genes .

Result of Action

The inhibition of kdms can lead to changes in gene expression, which can subsequently affect various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea typically involves the reaction of 3-aminopyridine with 1,2,3,4-tetrahydro-1-naphthyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiourea group.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain proteases and kinases.

Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. It is also studied for its ability to cross the blood-brain barrier, making it a candidate for neurological drug development.

Industry: In the material science industry, the compound is used in the synthesis of polymers and as a stabilizer in certain formulations.

Comparison with Similar Compounds

  • N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
  • N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)guanidine
  • N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)carbamate

Comparison:

  • N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is unique due to the presence of the sulfur atom in the thiourea group, which can engage in different types of chemical interactions compared to oxygen or nitrogen in similar compounds.
  • The thiourea derivative generally exhibits higher binding affinity to certain enzymes and receptors due to the additional hydrogen bonding capabilities of the sulfur atom.
  • Compared to urea and guanidine derivatives, the thiourea compound may show different pharmacokinetic properties, such as better membrane permeability and metabolic stability.

Properties

IUPAC Name

1-pyridin-3-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c20-16(18-13-7-4-10-17-11-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-2,4-5,7-8,10-11,15H,3,6,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAOPGRTXZCXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=S)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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